Nickel;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of nickel salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method involves dissolving nickel(II) acetate in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as metal-organic chemical vapor deposition (MOCVD). This technique is particularly useful for producing high-purity materials for electronic and optical applications .
Chemical Reactions Analysis
Types of Reactions
Nickel;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in the formation of new nickel complexes with different ligands .
Scientific Research Applications
Nickel;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nickel-containing compounds and materials.
Biology: The compound’s stability and reactivity make it useful in studying nickel’s biological roles and interactions.
Medicine: Research into nickel-based drugs and therapies often utilizes this compound as a starting material.
Industry: It is employed in the production of high-purity nickel films and coatings, particularly in the electronics and optics industries
Mechanism of Action
The mechanism by which Nickel;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the nickel ion with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) acetylacetonate: Similar in structure but uses acetylacetone as the ligand.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A barium analog used in different applications
Uniqueness
Nickel;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination environment and the stability it provides to the nickel ion. This stability makes it particularly useful in high-temperature and high-purity applications, distinguishing it from other similar compounds .
Properties
CAS No. |
41749-92-2 |
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Molecular Formula |
C22H40NiO4 |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
nickel;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; |
InChI Key |
BHOWDFQWOAEFLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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